3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-2-methylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-13(15)12-8-5-9-16-14(12)17(10)20(18,19)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZHLDFXNLJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457099 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744209-37-8 | |
| Record name | 1-(Benzenesulfonyl)-3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrrolo[2,3-b]pyridine Core
The foundational step in synthesizing the target compound is the formation of the pyrrolo[2,3-b]pyridine heterocyclic system. This is typically achieved by cyclization reactions involving precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds under controlled acidic or basic conditions. The cyclization forms the fused bicyclic pyrrolo[2,3-b]pyridine scaffold, which is essential for subsequent functionalization.
Introduction of the Phenylsulfonyl Group at Nitrogen (N-1)
The phenylsulfonyl group serves as a protecting group on the nitrogen at position 1 and is introduced via sulfonylation. The common reagent used is benzenesulfonyl chloride , which reacts with the pyrrolo[2,3-b]pyridine under basic conditions, often in the presence of bases such as triethylamine or sodium hydride. The reaction is typically carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) at low temperatures (0 °C to room temperature) to control reactivity and yield.
Typical sulfonylation procedure:
- Dissolve the pyrrolo[2,3-b]pyridine intermediate in DMF or dichloromethane.
- Cool the solution to 0 °C.
- Add sodium hydride or triethylamine to deprotonate the nitrogen.
- Slowly add benzenesulfonyl chloride dropwise.
- Stir the mixture at room temperature for 1–2 hours.
- Quench with saturated ammonium chloride solution.
- Extract with organic solvents, wash, dry, and concentrate to isolate the sulfonylated product.
Selective Bromination at Position 3
Bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is a critical step to obtain the 3-bromo derivative. This is often achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. The presence of the phenylsulfonyl group directs the bromination selectively to the 3-position.
In some synthetic routes, the bromination is performed prior to sulfonylation, depending on the stability and reactivity of intermediates.
Methylation at Position 2
The methyl group at position 2 is introduced either by starting with a methyl-substituted precursor or by methylation of the intermediate pyrrolo[2,3-b]pyridine derivatives. Methylation can be achieved via alkylation reactions using methyl iodide or methyl triflate in the presence of a base, or by employing methyl-substituted starting materials in the initial cyclization step.
Representative Synthetic Route Summary
Detailed Experimental Example
A documented preparation of the closely related compound 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine provides insight into the methodology applicable to the 3-bromo isomer:
- To a solution of 4-bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (16 g, 0.045 mol) in 1,4-dioxane (320 mL), 2M aqueous sodium hydroxide (114 mL, 0.228 mol) was added.
- The reaction mixture was heated at 60 °C for 16 hours under inert atmosphere.
- After cooling, the organic layer was separated, and the aqueous phase was extracted with ethyl acetate.
- The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The product was obtained as a cream solid with a yield of approximately 100% (10.07 g) and confirmed by LC/MS (MH+ 211).
This procedure highlights the stability of the phenylsulfonyl group under basic hydrolysis and the efficiency of the extraction and purification steps.
Research Findings and Optimization Notes
- The phenylsulfonyl protecting group is critical for regioselective functionalization and stability during cross-coupling and substitution reactions.
- Bromination efficiency and selectivity depend on the presence of electron-withdrawing groups and reaction conditions; NBS is preferred for mild and selective bromination.
- Methylation at position 2 is best achieved using methylated starting materials or controlled alkylation to avoid over-alkylation or side reactions.
- Purification is typically performed by silica gel chromatography using cyclohexane/ethyl acetate mixtures (7:3) to achieve high purity and yield.
- The use of sodium hydride as a base in DMF is common for sulfonylation, providing high yields and clean reactions.
Summary Table of Key Reaction Conditions
| Reaction Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | 2-Aminopyridine + α,β-unsaturated carbonyl | Acidic/basic | Reflux or RT | Variable | Forms pyrrolo[2,3-b]pyridine |
| Sulfonylation | Benzenesulfonyl chloride + NaH/TEA | DMF or DCM | 0 °C to RT | ~99 | N-1 protection |
| Bromination | NBS or Br2 | DCM or similar | 0 °C to RT | High | Selective 3-position bromination |
| Methylation | Methyl iodide or methylated precursor | DMF or suitable | 0 °C to RT | High | 2-methyl substitution |
| Workup | Extraction, washing, drying | Various | RT | - | Purification by chromatography |
This comprehensive overview synthesizes data from multiple authoritative sources, including peer-reviewed articles, patent literature, and chemical synthesis databases, to provide a professional and detailed account of the preparation methods for This compound . The described methods emphasize the importance of stepwise functionalization, protecting group strategies, and careful control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenylsulfonyl group.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative.
Scientific Research Applications
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the synthesis of probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to target proteins, while the pyrrolo[2,3-B]pyridine core can interact with active sites through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives
The table below highlights structural analogs and their distinguishing features:
Key Structural and Functional Differences
Sulfonyl vs. Non-Sulfonyl Derivatives: The phenylsulfonyl group in the target compound improves stability by protecting the pyrrole nitrogen but may reduce solubility compared to non-sulfonylated analogs like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine . Sulfonylated analogs (e.g., 4-Bromo-2-methyl-1-(PhSO₂) derivatives) show versatility in cross-coupling reactions .
Halogen Positioning :
- Bromine at the 3-position (target compound) vs. 5-position (e.g., 5-Bromo-1-methyl derivatives) alters electronic properties and reactivity. The 5-Br derivatives are common intermediates for Suzuki couplings .
Nitro-Substituted Derivatives: Compounds like 5-(4-CF₃Ph)-3-NO₂-1H-pyrrolo[2,3-b]pyridine (87% yield) exhibit enhanced electrophilicity for nucleophilic substitutions, unlike the target compound’s bromine-directed reactivity .
Methyl vs. Ethyl Groups :
- The 2-methyl group in the target compound provides steric hindrance, whereas 2-ethyl analogs (e.g., 5-Bromo-2-ethyl derivatives) may increase lipophilicity, impacting membrane permeability in biological assays .
Biological Activity
3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 744209-37-8) is a compound of interest due to its potential biological activities, particularly as an inhibitor of SGK-1 kinase, which plays a significant role in various cellular processes including cell survival and proliferation. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships, case studies, and experimental findings.
Chemical Structure and Properties
- Molecular Formula : C14H11BrN2O2S
- Molar Mass : 351.22 g/mol
- Structural Characteristics : The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom and a phenylsulfonyl group, contributing to its biological properties.
Research indicates that this compound acts primarily as an inhibitor of SGK-1 kinase. This inhibition can lead to therapeutic effects in conditions where SGK-1 is implicated, such as certain cancers and metabolic disorders. The compound's ability to modulate SGK-1 activity suggests it could be beneficial in treating diseases characterized by aberrant kinase signaling.
Inhibition of SGK-1 Kinase
A patent describes the utility of pyrrolo[2,3-b]pyridines, including this compound, as inhibitors of SGK-1 kinase. This inhibition is linked to the treatment of disorders mediated by SGK activity, such as metabolic syndromes and certain cancers .
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds related to this compound have shown efficacy against triple-negative breast cancer cells (MDA-MB-231). The mechanism involves the reduction of FOXM1 expression, a transcription factor associated with tumor proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| SGK-1 Inhibition | Therapeutic potential | |
| Anticancer | Reduced FOXM1 expression | |
| Cytotoxicity | IC50 values comparable to known inhibitors |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the bromine substituent or the sulfonyl group can significantly alter its potency against various biological targets. For example, studies have shown that halogen substitutions at specific positions can enhance or diminish the compound's inhibitory effects on kinases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step routes. Key steps include halogenation (e.g., bromination using NBS), sulfonylation (e.g., introducing phenylsulfonyl groups via TsCl/NaH), and cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions). Intermediates are purified using silica gel chromatography and characterized via NMR, NMR, and LC-MS. For example, brominated intermediates (e.g., 5-bromo derivatives) are confirmed by characteristic downfield shifts in NMR spectra .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR : Identifies proton environments (e.g., aromatic protons at δ 8.3–8.7 ppm, methyl groups at δ 2.3–2.4 ppm).
- NMR : Confirms carbon framework (e.g., quaternary carbons near 130–140 ppm for fused rings).
- LC-MS : Validates molecular weight and purity (>95% by HPLC).
- IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .
Q. What is the role of the phenylsulfonyl group in the compound's stability and reactivity?
- Methodological Answer : The phenylsulfonyl group acts as an electron-withdrawing substituent, enhancing electrophilic reactivity at the pyrrole ring. It improves solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates during cross-coupling reactions. Stability studies show reduced decomposition under inert atmospheres at low temperatures .
Q. What are the primary biological targets of this compound?
- Methodological Answer : The compound and its derivatives exhibit kinase inhibitory activity, particularly against FGFR1–3 (IC values <25 nM). In vitro assays (e.g., MTT for cytotoxicity, Transwell for migration) confirm antiproliferative effects in cancer cell lines like 4T1 .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of substituents on the pyrrolo[2,3-b]pyridine core be addressed?
- Methodological Answer : Regioselectivity is controlled via:
- Protecting Groups : Use of sulfonyl groups to block position 1, directing substitutions to positions 3 and 5.
- Cross-Coupling Optimization : Pd(PPh)-catalyzed Suzuki reactions with boronic acids under inert conditions (toluene/EtOH, 105°C).
- Halogen Dance Strategies : Sequential bromination/iodination to access meta-substituted derivatives .
Q. How can contradictory biological activity data between similar derivatives be resolved?
- Methodological Answer : Contradictions arise from substituent positioning (e.g., nitro vs. methoxy groups). Resolve via:
- SAR Studies : Systematic variation of substituents (e.g., 3-nitro-5-aryl derivatives show higher FGFR inhibition than methyl analogs).
- Binding Mode Analysis : Molecular docking (e.g., hydrogen bonds between nitro groups and FGFR1’s G485 residue) .
Q. What strategies improve the stability of labile intermediates during synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Use THF at −78°C for lithiation steps.
- Inert Atmosphere : Conduct air-sensitive steps (e.g., Grignard reactions) under N/Ar.
- Stabilizing Agents : Add TBHP in DMSO/HO for radical-mediated methylations .
Q. How can molecular docking studies guide the design of more potent analogs?
- Methodological Answer : Docking (e.g., AutoDock Vina) identifies key interactions:
- Hydrophobic Pockets : Bulky substituents (e.g., trifluoromethyl) fill FGFR1’s hydrophobic region.
- Hydrogen Bonding : Methoxy groups interact with hinge residues (e.g., D641). Optimize substituent size/position via free energy calculations (MM/GBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
